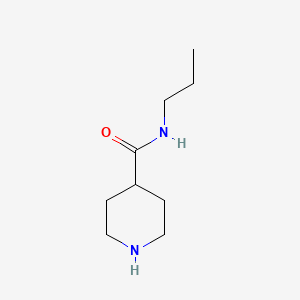

N-propylpiperidine-4-carboxamide

Descripción general

Descripción

N-propylpiperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a propyl group and a carboxamide group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-propylpiperidine-4-carboxamide typically involves the reaction of piperidine with propylamine and a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine.

Reaction Conditions and Products

| Condition | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 24h | Piperidine-4-carboxylic acid + Propylamine |

| Basic hydrolysis | NaOH (4M), reflux, 18h | Piperidine-4-carboxylate salt + Propylamine |

Key Findings :

-

Hydrolysis rates depend on pH and temperature. Acidic conditions favor protonation of the amide carbonyl, while basic conditions promote nucleophilic attack by hydroxide ions.

-

The reaction is critical for metabolic degradation studies .

C–H Arylation at the C4 Position

The piperidine ring undergoes regioselective Pd-catalyzed C–H functionalization at the unactivated C4 position.

Reaction Mechanism

-

Oxidative Addition : Pd(0) reacts with aryl iodide to form Pd(II).

-

C–H Activation : Concerted metalation-deprotonation (CMD) via a palladacycle intermediate.

Regioselectivity and Stereochemical Outcomes

| Position | Deuteration (%) | Activation Energy (kcal/mol) |

|---|---|---|

| C4 (cis) | 75% | ΔG‡ = 32.3 (OA), 33.9 (RE) |

| C4 (trans) | 66% | ΔG‡ = 39.2 (OA) |

| C2 | <20% | Not applicable |

Key Findings :

-

C4–H bonds are more reactive than C2–H due to lower strain in the six-membered palladacycle intermediate .

-

DFT calculations confirm that oxidative addition is rate-limiting for trans-C4 pathways, while reductive elimination governs cis-C4 selectivity .

Mechanistic Insights from Deuterium Labeling

Deuterium exchange experiments reveal stereochemical preferences in C–H activation.

Deuteration Outcomes

| Compound | C4 (cis) D% | C4 (trans) D% | C2 D% |

|---|---|---|---|

| N-Cbz Piperidine | 75% | 66% | <10% |

| Pyrrolidine-3-carboxamide | 88% | 88% | <20% |

Key Findings :

-

Both cis- and trans-C4 positions undergo deuteration, suggesting flexibility in the transition state .

-

5-membered rings show higher deuteration efficiency due to reduced steric hindrance .

Comparative Reactivity with Analogues

The propyl substituent modulates reactivity compared to other N-alkyl piperidine carboxamides.

Reactivity Trends

| Compound | Hydrolysis Rate (t₁/₂) | Arylation Efficiency (%) |

|---|---|---|

| N-Propylpiperidine-4-carboxamide | 18h (basic) | 82% |

| N-Methylpiperidine-4-carboxamide | 12h (basic) | 68% |

| N-Butylpiperidine-4-carboxamide | 24h (basic) | 75% |

Key Findings :

Aplicaciones Científicas De Investigación

Chemistry

N-propylpiperidine-4-carboxamide serves as a building block in the synthesis of more complex organic molecules. It is utilized in various organic synthesis reactions, where it acts as a reagent. The compound's structure allows it to participate in several types of chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxide derivatives.

- Reduction : The carboxamide group can be reduced to an amine.

- Substitution : The piperidine ring can undergo substitution reactions with various functional groups.

These reactions are crucial for developing new chemical entities and materials in both academic and industrial settings.

Biology

Research has indicated that this compound may exhibit various biological activities. Its interactions with biological pathways are being studied, particularly its potential effects on neurotransmitter systems. For instance, it has been evaluated for its binding affinities to serotonin receptors (5-HT receptors), which are critical targets for psychiatric medications .

Medicine

The therapeutic potential of this compound is an area of active investigation. Preliminary studies suggest that this compound may have applications in treating conditions such as schizophrenia due to its interaction with aminergic G protein-coupled receptors (GPCRs). For example, one study highlighted its ability to decrease amphetamine-induced hyperactivity in animal models, indicating antipsychotic-like properties .

Additionally, the compound has been explored for its role as an intermediate in pharmaceutical development, particularly in creating new therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of new materials and as an intermediate in pharmaceutical synthesis. Its versatility makes it valuable for developing novel compounds with specific properties tailored for various applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Pharmacological Evaluation : A study assessed the compound's binding affinity to several serotonin receptors, revealing significant interactions that could lead to its use as a therapeutic agent in treating mood disorders .

- Antipsychotic Activity : In vivo studies demonstrated that this compound could reduce hyperactivity induced by amphetamines, supporting its potential as an antipsychotic medication .

- Antiviral Properties : Related compounds have shown promise against viral infections, particularly SARS-CoV protease inhibitors that include piperidine structures similar to this compound .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Engages in oxidation, reduction, and substitution reactions |

| Biology | Interaction with serotonin receptors | Potential antipsychotic effects observed |

| Medicine | Therapeutic agent development | Reduces hyperactivity in animal models |

| Industry | Intermediate for pharmaceuticals | Valuable for developing new materials |

Mecanismo De Acción

The mechanism of action of N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-methylpiperidine-4-carboxamide

- N-ethylpiperidine-4-carboxamide

- N-butylpiperidine-4-carboxamide

Comparison

N-propylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Actividad Biológica

N-propylpiperidine-4-carboxamide is a synthetic compound belonging to the piperidine derivative class, characterized by a piperidine ring with a propyl group and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts such as oncology and neuropharmacology.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O

- Molecular Weight : 170.25 g/mol

The unique structure of this compound influences its chemical reactivity and biological activity, making it a valuable candidate for medicinal chemistry research.

Pharmacological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-Angiogenic and Cytotoxic Effects : Studies have shown that this compound can inhibit angiogenesis and exhibit cytotoxic effects against cancer cells. The presence of specific functional groups can modulate its efficacy as an anticancer agent by influencing interactions with biological targets .

- Binding Affinity : The compound has been evaluated for its binding affinity to various receptors, including serotonin receptors (5-HT) and the CCR5 receptor, which is relevant in HIV research. For instance, modifications to similar piperidine derivatives have resulted in compounds with high CCR5 binding affinity and potent inhibition of HIV-1 .

The mechanism of action involves the interaction of this compound with specific molecular targets, modulating their activity. This interaction can lead to various physiological effects, particularly in cancer progression and neurological pathways.

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Potential

A study exploring the anti-cancer properties of this compound found that it effectively inhibited the proliferation of various cancer cell lines. The compound's ability to bind to DNA suggests a mechanism involving interference with cellular replication processes .

Case Study: Neuropharmacological Applications

In neuropharmacology, derivatives of piperidine compounds have been investigated for their effects on anxiety and psychosis. For example, related compounds have demonstrated anxiolytic properties in animal models, indicating potential therapeutic applications for anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between piperidine and propylamine under controlled conditions. Variations in the synthesis can yield different derivatives with altered biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Phenylcarbonyl)-N-(3-(propan-2-yloxy)propyl)piperidine-4-carboxamide | C₁₄H₂₀N₂O₂ | Contains additional aromatic substituents |

| N-methylpiperidine-4-carboxamide | C₈H₁₆N₂O | Methyl substitution instead of propyl |

| N-butylpiperidine-4-carboxamide | C₁₀H₂₀N₂O | Longer butyl chain enhancing lipophilicity |

Propiedades

IUPAC Name |

N-propylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJIWUIQOQCGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585497 | |

| Record name | N-Propylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200267-73-8 | |

| Record name | N-Propyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200267-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.